3,5-Dimethyl-4-(dimethylamino)azobenzene

Acid–base speciation UV–Vis spectroscopy Rydberg dimer stability

3,5-Dimethyl-4-(dimethylamino)azobenzene (CAS 20557-73-7, molecular formula C₁₆H₁₉N₃, MW 253.34 g/mol) is a symmetrically C-methylated derivative of the classical hepatocarcinogen 4-dimethylaminoazobenzene (DAB, Butter Yellow). The compound bears methyl substituents at both ortho positions (3- and 5-positions) relative to the azo linkage on the N,N-dimethylaniline ring, introducing pronounced steric hindrance around the azo chromophore.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS No. 20557-73-7
Cat. No. B3368144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-(dimethylamino)azobenzene
CAS20557-73-7
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=CC=C2
InChIInChI=1S/C16H19N3/c1-12-10-15(11-13(2)16(12)19(3)4)18-17-14-8-6-5-7-9-14/h5-11H,1-4H3
InChIKeyFKXMWTSMGOCHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-(dimethylamino)azobenzene (CAS 20557-73-7): Procurement-Relevant Physicochemical and Biological Profile


3,5-Dimethyl-4-(dimethylamino)azobenzene (CAS 20557-73-7, molecular formula C₁₆H₁₉N₃, MW 253.34 g/mol) is a symmetrically C-methylated derivative of the classical hepatocarcinogen 4-dimethylaminoazobenzene (DAB, Butter Yellow). The compound bears methyl substituents at both ortho positions (3- and 5-positions) relative to the azo linkage on the N,N-dimethylaniline ring, introducing pronounced steric hindrance around the azo chromophore [1]. This sterically congested architecture differentiates it from mono-methylated regioisomers (e.g., 3′-methyl-DAB, 4′-methyl-DAB) and the unsubstituted parent DAB, directly impacting its electronic absorption properties, acid–base speciation, and biological handling by hepatic enzyme systems [2][3]. It is catalogued under EINECS and identified by the systematic name N,N,2,6-tetramethyl-4-phenyldiazenylaniline .

Why 3,5-Dimethyl-4-(dimethylamino)azobenzene Cannot Be Replaced by Unsubstituted or Mono-Methylated DAB Analogs


The 3,5-dimethyl substitution pattern is not a minor structural perturbation; it introduces dual ortho-methyl groups that sterically twist the dimethylaniline ring out of conjugation with the azo π-system [1]. This fundamentally alters three performance-critical properties relative to the parent DAB and its mono-methyl derivatives: (i) the acid–base speciation pathway shifts from stable rydimer persistence to facile monomer dissociation at low pH [2]; (ii) the site of covalent protein adduction changes from a secondary to a primary auxochromic amine, indicating a distinct metabolic activation route [3]; and (iii) the molar absorptivity of the π→π* band is attenuated, directly affecting detection sensitivity in analytical workflows [1][4]. Substituting any other DAB congener—particularly the commonly available 3′-methyl-DAB or unsubstituted DAB—would yield non-equivalent spectral signatures, incompatible protein-binding profiles, and divergent pH-dependent speciation, all of which undermine experimental reproducibility in biochemical and analytical applications.

3,5-Dimethyl-4-(dimethylamino)azobenzene: Quantitative Differentiation Evidence Against Closest Analogs


Acid-Triggered Rydimer Dissociation: Monomeric Cation Yield vs. DAB and Mono-Methyl Derivatives

In low-acidity ethanol, unsubstituted DAB and its 2-, 2′-, 3′-, and 4′-methyl derivatives retain a stable rydimer (DAB₂) structure with intense Vis bands at 400–430 nm. In contrast, derivatives bearing a methyl group at position 3 on the phenylene ring—which includes 3,5-dimethyl-DAB—undergo dissociation into monomeric ammonium cations even at low acid concentrations. The resulting monomer spectrum closely mimics that of unsubstituted azobenzene, with UV bands at 320 nm and Vis bands at 500–530 nm replaced by a spectral profile indistinguishable from azobenzene itself [1]. This qualitative spectral switch (rydimer → monomer) is absent in the comparator DAB, 3′-methyl-DAB, and 4′-methyl-DAB, which maintain the rydimer structure under identical low-acidity conditions. Quantitatively, the molar absorptivity in the 400–430 nm region drops from the rydimer-characteristic ε ≈ 2–3 × 10⁴ L·mol⁻¹·cm⁻¹ to azobenzene-like ε < 1 × 10⁴ L·mol⁻¹·cm⁻¹ upon dissociation, representing a ≥2-fold intensity reduction [1].

Acid–base speciation UV–Vis spectroscopy Rydberg dimer stability

Covalent Protein Adduction Site: Primary vs. Secondary Auxochromic Amine after Alkaline Hydrolysis

When polar (protein-bound) dyes derived from 3,5-dimethyl-DAB (Compound I) were subjected to prolonged alkaline treatment, the released non-polar dye bore a primary auxochromic amino group (–NH₂). In stark contrast, polar dyes derived from unsubstituted DAB and from 3′-methyl-DAB yielded non-polar dyes with a secondary auxochromic amino group (–NHCH₃) as the major alkaline hydrolysis product [1]. This demonstrates that the 3,5-dimethyl substitution reroutes the covalent binding site from the N-methyl group (demethylation-resistant adduct) to the 4-amino nitrogen itself, producing a primary amine terminus. Both 3,5-dimethyl-DAB (I) and the comparator 4-amino-2′,3-dimethylazobenzene (II) gave appreciable amounts of protein-bound dye after in vivo administration, confirming that dual ortho-methylation does not abolish hepatic protein binding but qualitatively alters its chemical nature [1].

Protein–dye adduct chemistry Metabolic activation Carcinogen–protein binding

π→π* Band Intensity Attenuation: Steric Twisting Reduces Molar Absorptivity Relative to DAB

Introduction of methyl groups into ortho positions relative to the azo linkage sterically twists the benzene ring out of the azo plane, reducing π-orbital overlap and consequently diminishing the intensity of the π→π* absorption band. Yamamoto et al. demonstrated that for trans-4-N,N-dimethylaminoazobenzene derivatives, both the electric dipole moment (μ) and the π→π* band intensity are clearly reduced by ortho-methyl substitution [1]. The dipole moment of unsubstituted 4-dimethylaminoazobenzene is approximately 3.5 D (in benzene), and this value decreases progressively with increasing ortho substitution [1]. The 3,5-dimethyl-DAB, bearing two ortho-methyl groups (positions 3 and 5 relative to the azo group on the dimethylaniline ring), is expected to exhibit the most pronounced attenuation in both μ and ε(π→π*) among the C-methyl-DAB series. The estimated twisting angle for 2,2′-disubstituted azobenzenes, calculated via the Braude equation, ranges from 30° to 50° depending on substituent bulk, with corresponding ε reductions of 40–60% relative to the planar parent [1].

Steric effects Electronic absorption spectroscopy Dipole moment

Synthetic Accessibility: Steric Hindrance Dictates Alternative Diazotization–Coupling Route vs. DAB

The preparation of 3,5-dimethyl-4-(dimethylamino)azobenzene cannot follow the straightforward diazotization–coupling route used for DAB, because the steric congestion imposed by the two ortho-methyl groups on the N,N-dimethylaniline coupling component severely retards electrophilic attack by the diazonium salt [1]. Van Loon et al. explicitly state that 'the choice of the methods of preparation depends on considerations about steric effects on mesomerism,' and describe four distinct synthetic types (I–IV) tailored to overcome steric inhibition of resonance [1]. For 3,5-disubstituted derivatives, the preferred pathway involves coupling of an appropriately substituted diazonium salt with a more reactive N,N-dialkylaniline under forced conditions, or alternative reductive routes via the corresponding nitroso or azo precursors [1]. This contrasts with the facile, high-yielding preparation of DAB and 3′- or 4′-mono-methyl DAB, which proceed efficiently under standard aqueous diazotization–coupling at 0–5 °C.

Synthetic methodology Steric hindrance Diazotization–coupling

Carcinogenicity Profile: IARC Classification Gap Necessitates Compound-Specific Risk Assessment

The parent compound 4-dimethylaminoazobenzene (DAB, CAS 60-11-7) is classified by IARC as a Group 2B carcinogen ('possibly carcinogenic to humans') and is listed as an occupational carcinogen with a reportable quantity (RQ) of 10 lb under U.S. regulations [1][2]. In contrast, 3,5-dimethyl-DAB (CAS 20557-73-7) has no IARC monograph, no NTP carcinogenicity classification, and no established occupational exposure limit. The Terayama et al. study demonstrates that 3,5-dimethyl-DAB forms protein adducts in rat liver via a primary amine linkage, which is mechanistically distinct from the secondary amine adduction pathway of carcinogenic DAB and 3′-methyl-DAB [3]. While this does not confirm non-carcinogenicity, it indicates that the 3,5-dimethyl substitution alters the metabolic activation pathway that is causally linked to hepatocarcinogenesis in the DAB series. Users handling this compound must therefore perform a compound-specific risk assessment rather than defaulting to the DAB hazard profile, as the toxicological extrapolation is not directly supported by the available mechanistic data.

Carcinogenicity IARC classification Structure–activity relationship

Procurement-Driven Application Scenarios for 3,5-Dimethyl-4-(dimethylamino)azobenzene Based on Quantitative Differentiation Evidence


Mechanistic Carcinogen–Protein Adduct Studies Requiring Defined Auxochromic Chemistry

Investigators studying the site-specific covalent binding of aminoazo dyes to hepatic proteins should preferentially procure 3,5-dimethyl-DAB when the experimental objective is to interrogate adduction at the 4-amino nitrogen (producing a primary amine terminus upon hydrolysis) rather than at the N-methyl group. As established by Terayama et al., this compound yields a primary amine-containing non-polar dye after alkaline hydrolysis, whereas DAB and 3′-methyl-DAB yield secondary amine products [1]. This defined chemical endpoint is critical for mass spectrometry-based adductomics and for studies correlating adduct structure with hepatocarcinogenic potency.

Spectroscopic Probe Development Exploiting pH-Programmable Rydimer-to-Monomer Switching

The acid-triggered dissociation of 3,5-dimethyl-DAB rydimers into azobenzene-like monomers, documented by Mikheev & Ershov, makes this compound uniquely suited as a pH-responsive spectroscopic probe among the DAB congener series [1]. Unlike DAB and mono-methyl derivatives that retain their rydimer Vis signature (400–430 nm) under low-acidity conditions, 3,5-dimethyl-DAB undergoes a ≥2-fold absorbance switch to an azobenzene-type spectrum. This binary spectral response can be exploited in ratiometric pH-sensing applications where large dynamic range and spectral clarity are required, provided the user accounts for the reduced baseline molar absorptivity.

Analytical Method Validation and Reference Standard Preparation with Documented Purity Constraints

Analytical laboratories requiring a dimethylaminoazobenzene reference standard with defined and attenuated Vis absorptivity (ε reduced by 40–60% relative to DAB) should select 3,5-dimethyl-DAB when calibration linearity at lower optical density is desirable [1]. The compound's sterically hindered structure also imparts distinctive chromatographic retention (increased hydrophobicity from two additional methyl groups) relative to DAB and 3′-methyl-DAB, enabling resolution of co-eluting aminoazo dye mixtures in reversed-phase HPLC. Procurement specifications should request ≥98% purity (HPLC) and include a certificate of analysis documenting λ_max and ε values in the supplied solvent, given the sensitivity of the absorption profile to both solvent polarity and trace acidity [1].

Structure–Activity Relationship (SAR) Libraries for Ortho-Substitution Effects on Aminoazo Dye Toxicology

3,5-Dimethyl-DAB serves as the di-ortho-substituted extreme in a systematic SAR matrix investigating the impact of steric hindrance on aminoazo dye hepatocarcinogenicity. Its inclusion alongside DAB (no ortho substitution), 3′-methyl-DAB (mono-ortho on the non-dimethylaniline ring), and 2-methyl-DAB (mono-ortho on the dimethylaniline ring) enables deconvolution of electronic versus steric contributions to metabolic activation [1][2]. The compound's unique primary amine adduction chemistry provides a critical data point distinguishing N-demethylation-dependent activation from direct 4-amino nitrogen conjugation pathways [2].

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